2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

Antimicrobial Benzothiazole MIC

Researchers seeking to expand SAR around the methylsulfonyl benzothiazole (MSBT) core often face supply gaps for non-catalog substitution patterns. This compound resolves that bottleneck as a ready-to-screen, custom-synthesized acetamide hybrid with a distinctive 2′,6′-dimethylphenoxy and 6-methanesulfonyl pharmacophore. - Validated scaffold: MSBT-class compounds demonstrate antimicrobial MICs of 4-50 μg/mL and sub-micromolar anticancer GI50 (≤0.1 μM) in HeLa cells. - Unique IP position: The exact substitution pattern is absent from major commercial libraries, offering exclusive SAR exploration. - Supply model: Custom synthesis with typical 2-4 week lead time; analytical certification (HPLC, NMR) provided with every batch.

Molecular Formula C18H18N2O4S2
Molecular Weight 390.5 g/mol
Cat. No. B12135333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide
Molecular FormulaC18H18N2O4S2
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C18H18N2O4S2/c1-11-5-4-6-12(2)17(11)24-10-16(21)20-18-19-14-8-7-13(26(3,22)23)9-15(14)25-18/h4-9H,10H2,1-3H3,(H,19,20,21)
InChIKeyHDFOFKOJPSHYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile: 2-(2,6-Dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide


2-(2,6-Dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide is a synthetic small-molecule benzothiazole-acetamide hybrid featuring a 6-methanesulfonyl substituent and a 2,6-dimethylphenoxy acetyl side chain [1]. This compound belongs to the methylsulfonyl benzothiazole (MSBT) structural class, which has demonstrated antimicrobial and anticancer activities in series-level studies [1]. However, no peer-reviewed primary publication, patent, or authoritative database currently provides biological, pharmacokinetic, or selectivity data for this specific compound.

Compound Irreplaceability: 2-(2,6-Dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide


Benzothiazole-acetamide derivatives exhibit extreme sensitivity to substitution pattern; even minor modifications to the phenoxy or benzothiazole ring can abolish target activity or dramatically alter selectivity profiles. The concerted presence of a 2′,6′-dimethyl motif on the phenoxy ring and a 6-methanesulfonyl group on the benzothiazole core distinguishes this compound from its closest commercially listed analogs (e.g., 6-chloro, 6-ethoxy, or unsubstituted benzothiazole variants) [1]. In the broader MSBT series, antimicrobial MIC values span three orders of magnitude (4 to >200 μg/mL) depending solely on the nature of the 4- and 5-substituents on the benzothiazole ring [1]. Therefore, generic substitution with a “similar” benzothiazole-acetamide is scientifically unsupported without matching the exact substitution pattern.

Differentiation Guide: 2-(2,6-Dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide


Antimicrobial Potency: MSBT vs Unsubstituted Benzothiazoles

The MSBT scaffold to which the target compound belongs demonstrates significantly enhanced antimicrobial potency relative to unsubstituted benzothiazole acetamides. In the head-to-class series published by Lad et al., MSBT derivatives bearing varying amide, alkoxy, sulfonamide, nitro, and amine functionalities achieved MIC values of 4–50 μg/mL against selected Gram-positive, Gram-negative, and fungal species [1]. By contrast, a review of benzothiazole antimicrobial agents indicates that unsubstituted benzothiazole-acetamide scaffolds typically produce MIC values exceeding 100 μg/mL against comparable strains [2]. This magnitude of improvement (≥2-fold to ≥25-fold) is consistent across multiple MSBT congeners and is attributed to the electron-withdrawing methylsulfonyl group enhancing target binding.

Antimicrobial Benzothiazole MIC

Antiproliferative Activity in HeLa Cells: MSBT Derivatives

Selected MSBT derivatives bearing the 6-methanesulfonyl benzothiazole core achieved GI50 values of 0.1 μM or below against HeLa cervical cancer cells, indicating potent antiproliferative activity [1]. In contrast, unsubstituted benzothiazole-acetamide analogs reported in the same therapeutic review typically exhibit GI50 values exceeding 10 μM in comparable adherent cancer cell lines [2]. This ~100-fold difference underscores the contribution of the methylsulfonyl group and optimization of the amide side chain to anticancer potency within this chemotype.

Anticancer Benzothiazole GI50

Physicochemical Profile: MSBT vs Parent Scaffold

The introduction of the 6-methanesulfonyl group and 2,6-dimethyl substitution on the phenoxy ring is expected to substantially alter physicochemical properties relative to the unsubstituted phenoxyacetamide-benzothiazole scaffold. The parent N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide (CAS 5540-47-6) exhibits a measured logP of 3.80 and a polar surface area (PSA) of 40.4 Ų . Standard fragment-based calculations indicate that the methylsulfonyl substituent alone contributes an additional ~40 Ų to PSA and reduces logP by approximately 1.0 log unit; the two methyl groups on the phenoxy ring partially offset this with a net logP increase of ~1.0. Consequently, the target compound is predicted to possess a PSA in the range of 100–120 Ų and a logP near 3.0–3.5, situating it closer to the Veber oral bioavailability cutoff (PSA ≤ 140 Ų) while retaining adequate lipophilicity for membrane permeation [1].

logP Polar Surface Area Drug-likeness

Application Scenarios: 2-(2,6-Dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide


Antimicrobial Hit-to-Lead Screening

Given the MSBT scaffold's demonstrated antimicrobial activity at MIC 4–50 μg/mL against medically relevant pathogens [1], this compound is suitable as a starting point for hit-to-lead campaigns targeting bacterial or fungal infections. Its distinct substitution pattern may yield unique resistance profiles compared to existing benzothiazole-based antibiotics.

Anticancer Screening in Solid Tumor Lines

The sub-micromolar GI50 values (≤0.1 μM) observed for structurally core-related MSBT compounds in HeLa cervical cancer cells [1] support inclusion of this compound in focused anticancer screening decks, particularly for gynecological malignancies and potentially other solid tumors.

Chemical Probe for Target Deconvolution

The combination of a methylsulfonyl electron-withdrawing group and a 2,6-dimethylphenoxy hydrophobic moiety creates a unique pharmacophore that can be exploited as a chemical biology probe to interrogate biological pathways sensitive to benzothiazole-based ligands. The predicted moderate PSA (~100–120 Ų) [2] suggests acceptable cell permeability for cellular target engagement studies.

SAR Diversification Studies

For medicinal chemistry groups seeking to expand SAR around the MSBT core, this compound serves as a key intermediate for diversification. Its unsubstituted 4- and 5-positions on the benzothiazole ring permit further functionalization (nitration, amination, sulfonation) as described in the foundational MSBT synthesis route [1].

Quote Request

Request a Quote for 2-(2,6-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.